molecular formula C15H9ClN2OS B12667560 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- CAS No. 206256-28-2

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-

Cat. No.: B12667560
CAS No.: 206256-28-2
M. Wt: 300.8 g/mol
InChI Key: PWOWLZUEEWDMGR-UHFFFAOYSA-N
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Description

“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole ring fused with a benzothiazepine moiety, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting with an indole derivative and a benzothiazepine precursor, the reaction may proceed through a series of steps including halogenation, cyclization, and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. Their unique structure allows for interactions with specific enzymes or receptors, making them valuable in drug discovery.

Industry

Industrially, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique properties could make it suitable for specific applications in materials science.

Mechanism of Action

The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” involves its interaction with molecular targets such as enzymes or receptors. The indole and benzothiazepine moieties allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzothiazepine-containing molecules. Examples might include:

  • Indole-3-carbinol
  • Benzothiazepine derivatives like diltiazem

Uniqueness

The uniqueness of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” lies in its fused ring structure, which combines the properties of both indole and benzothiazepine. This dual functionality can result in unique biological activities and chemical reactivity, distinguishing it from other compounds in its class.

Properties

CAS No.

206256-28-2

Molecular Formula

C15H9ClN2OS

Molecular Weight

300.8 g/mol

IUPAC Name

10-chloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one

InChI

InChI=1S/C15H9ClN2OS/c16-8-5-6-11-12(7-8)20-14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19)

InChI Key

PWOWLZUEEWDMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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